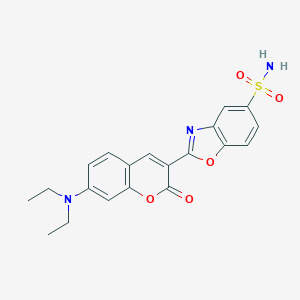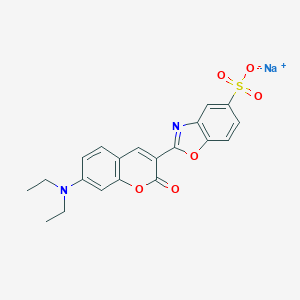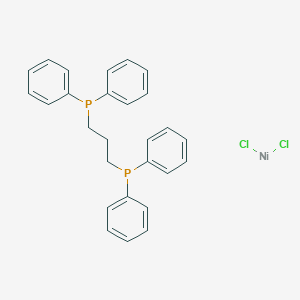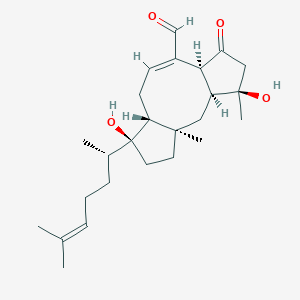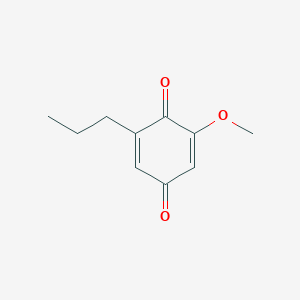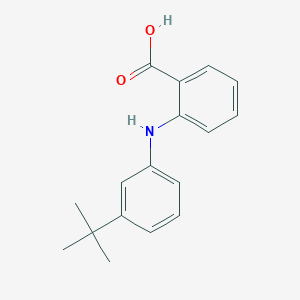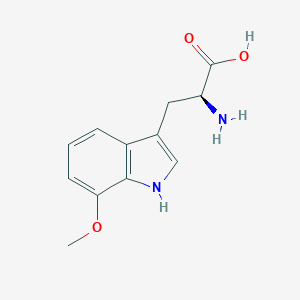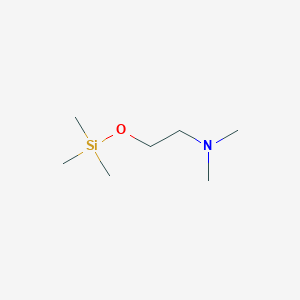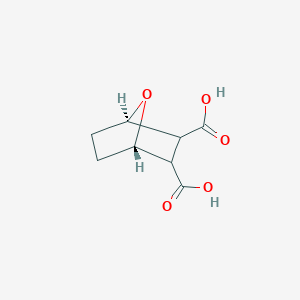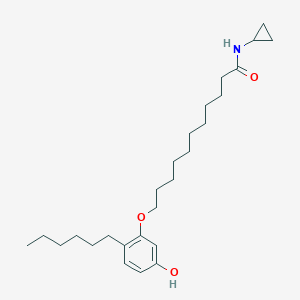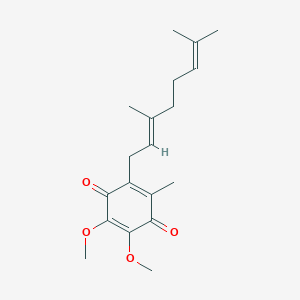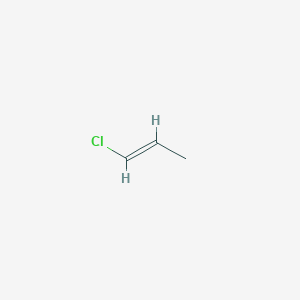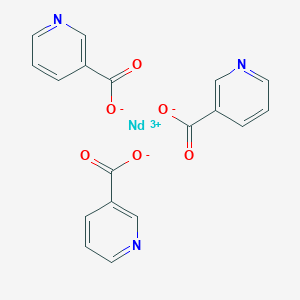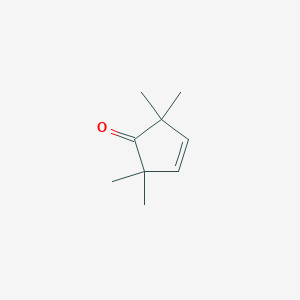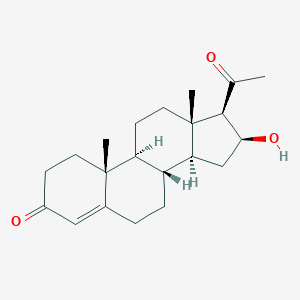
Pregn-4-ene-3,20-dione, 16beta-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregn-4-ene-3,20-dione, 16beta-hydroxy- is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 16α-hydroxyprogesterone or 16α-OHP and is a derivative of progesterone. 16α-OHP is a critical intermediate in the biosynthesis of other steroid hormones, including cortisol and androgens.
Mecanismo De Acción
The mechanism of action of 16α-OHP is not fully understood. However, it is believed that this compound acts as a partial agonist at the progesterone receptor. It has also been shown to interact with other steroid hormone receptors, including the androgen receptor and glucocorticoid receptor. Studies have suggested that 16α-OHP may play a role in the regulation of gene expression and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 16α-OHP has a range of biochemical and physiological effects. This compound has been shown to increase the production of cortisol and androgens, which can have a range of effects on the body. 16α-OHP has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 16α-OHP in lab experiments is its ability to regulate the production of other steroid hormones. This makes it a useful tool for studying the HPA axis and other aspects of steroid hormone biosynthesis. However, there are also some limitations to the use of 16α-OHP in lab experiments. For example, this compound can be difficult to synthesize, and its effects can be difficult to measure accurately.
Direcciones Futuras
There are many potential future directions for research involving 16α-OHP. One area of interest is the role of this compound in the regulation of gene expression and cell proliferation. Another area of interest is the potential therapeutic applications of 16α-OHP in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 16α-OHP and its interactions with other steroid hormone receptors.
Métodos De Síntesis
The synthesis of 16α-OHP involves the conversion of progesterone to 16α-hydroxyprogesterone via a series of chemical reactions. The most commonly used method for the synthesis of 16α-OHP is the oxidation of progesterone with chromium trioxide in acetic acid. Other methods include the use of selenium dioxide or potassium permanganate as oxidizing agents. The yield of 16α-OHP from these reactions is typically around 50-60%.
Aplicaciones Científicas De Investigación
16α-OHP has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of steroid hormone biosynthesis. 16α-OHP is a critical intermediate in the biosynthesis of cortisol and androgens, and its production is regulated by the hypothalamic-pituitary-adrenal (HPA) axis. Studies have shown that alterations in the HPA axis can lead to various diseases, including Cushing's syndrome and Addison's disease.
Propiedades
Número CAS |
17779-71-4 |
|---|---|
Nombre del producto |
Pregn-4-ene-3,20-dione, 16beta-hydroxy- |
Fórmula molecular |
C21H30O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,16S,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1 |
Clave InChI |
LOVNYFVWYTXDRE-MQWPULPWSA-N |
SMILES isomérico |
CC(=O)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
SMILES canónico |
CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



